molecular formula C27H25N3O6 B15084732 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15084732
M. Wt: 487.5 g/mol
InChI Key: RJDNMABUOIBSJK-BZZOAKBMSA-N
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Description

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Benzoyl and Pyridinylmethyl Groups: These groups can be attached through Friedel-Crafts acylation and alkylation reactions, respectively.

    Nitration of the Phenyl Ring: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyridinylmethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzoyl and pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted benzoyl and pyridinylmethyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-Hydroxy-4-(4-ethoxybenzoyl)-5-(4-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the isopropoxy and nitro groups, in particular, distinguishes it from similar compounds and may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25N3O6/c1-16(2)36-22-10-9-20(12-17(22)3)25(31)23-24(19-7-4-8-21(13-19)30(34)35)29(27(33)26(23)32)15-18-6-5-11-28-14-18/h4-14,16,24,31H,15H2,1-3H3/b25-23-

InChI Key

RJDNMABUOIBSJK-BZZOAKBMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O)OC(C)C

Origin of Product

United States

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